molecular formula C14H25NO2S B2807812 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide CAS No. 2034332-48-2

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide

Cat. No. B2807812
M. Wt: 271.42
InChI Key: YEAPNBWDDJMHQZ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with other compounds.


Scientific Research Applications

PET Tracers for Neurological Disorders

  • Neuroimaging : A study by García et al. (2014) described the development of PET tracers based on derivatives of cyclohexanecarboxamide. These tracers are selective and high-affinity antagonists of 5-HT1A receptors, useful for studying neuropsychiatric disorders.

Crystal Structure Analysis

  • Molecular Structure Studies : Özer et al. (2009) conducted a study on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, focusing on their crystal structure. This research provides insights into the molecular conformation and characteristics of such compounds (Özer et al., 2009).

Radioligand Development

  • Imaging of Serotonin Receptors : Choi et al. (2015) explored the use of a cyclohexanecarboxamide derivative as a PET radioligand for imaging serotonin 1A receptors in humans. This compound is considered as a potential tool for quantifying 5-HT1A receptors, important in understanding various psychiatric conditions (Choi et al., 2015).

Chemical Synthesis and Characterization

  • New Class of Compounds : Sañudo et al. (2006) synthesized a new class of compounds, including derivatives of cyclohexanecarboxamide, which may have applications in various chemical and pharmaceutical areas (Sañudo et al., 2006).
  • Nicotinamide Derivatives : Dyachenko et al. (2015) reported the synthesis of nicotinamide derivatives based on the reaction of thiopyrans, demonstrating the chemical versatility of compounds related to cyclohexanecarboxamide (Dyachenko et al., 2015).

Pharmacological Applications

  • Antiviral Agents : A study by Watson et al. (2005) investigated the use of a derivative of cyclohexanecarboxamide as a potent noncompetitive allosteric antagonist of the CCR5 receptor, with implications in HIV treatment (Watson et al., 2005).

Safety And Hazards

This involves examining any safety concerns associated with the compound. It includes looking at the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be developed.


I hope this general approach is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a chemistry professional. Please note that handling chemicals should always be done with appropriate safety precautions and under the supervision of a trained professional.


properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2S/c1-17-14(7-9-18-10-8-14)11-15-13(16)12-5-3-2-4-6-12/h12H,2-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAPNBWDDJMHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide

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